molecular formula C12H25N2OP B14489219 1,1'-(Butylphosphoryl)dipyrrolidine CAS No. 63501-69-9

1,1'-(Butylphosphoryl)dipyrrolidine

Cat. No.: B14489219
CAS No.: 63501-69-9
M. Wt: 244.31 g/mol
InChI Key: YPBADYXJMNFXJQ-UHFFFAOYSA-N
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Description

1,1’-(Butylphosphoryl)dipyrrolidine is an organic compound that features a butylphosphoryl group attached to two pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butylphosphoryl)dipyrrolidine typically involves the reaction of pyrrolidine with butylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of 1,1’-(Butylphosphoryl)dipyrrolidine may involve a continuous flow process where pyrrolidine and butylphosphoryl chloride are fed into a reactor in a controlled manner. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Butylphosphoryl)dipyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of 1,1’-(Butylphosphoryl)dipyrrolidine.

    Reduction: Phosphine derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1,1’-(Butylphosphoryl)dipyrrolidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-(Butylphosphoryl)dipyrrolidine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pyrrolidine rings can interact with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a single pyrrolidine ring.

    Butylphosphoryl chloride: A precursor used in the synthesis of 1,1’-(Butylphosphoryl)dipyrrolidine.

    N-Butylpyrrolidine: A compound with a butyl group attached to a single pyrrolidine ring.

Uniqueness: 1,1’-(Butylphosphoryl)dipyrrolidine is unique due to the presence of both a butylphosphoryl group and two pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

63501-69-9

Molecular Formula

C12H25N2OP

Molecular Weight

244.31 g/mol

IUPAC Name

1-[butyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine

InChI

InChI=1S/C12H25N2OP/c1-2-3-12-16(15,13-8-4-5-9-13)14-10-6-7-11-14/h2-12H2,1H3

InChI Key

YPBADYXJMNFXJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(N1CCCC1)N2CCCC2

Origin of Product

United States

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